(E)-4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
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Overview
Description
The compound (E)-4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic organic molecule. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a thiazole ring, a dichlorophenyl group, a fluoroanilino group, and a carboximidoyl cyanide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step may involve the use of a chlorinated benzene derivative in a substitution reaction.
Attachment of the Fluoroanilino Group: This can be done through a nucleophilic aromatic substitution reaction.
Formation of the Carboximidoyl Cyanide Moiety: This step may involve the reaction of a suitable nitrile with an amine under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the aniline moiety.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Oxidized derivatives of the thiazole or aniline moieties.
Reduction Products: Amines or other reduced forms of the nitrile group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological activities. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Medicine
Potential applications in medicine include the development of new therapeutic agents. The compound’s structure suggests it may interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide would depend on its specific biological activity. Generally, thiazole derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of the dichlorophenyl and fluoroanilino groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-4-(2,4-dichlorophenyl)-N-(2-chloroanilino)-1,3-thiazole-2-carboximidoyl cyanide: Similar structure but with a chloroanilino group instead of a fluoroanilino group.
(2E)-4-(2,4-dichlorophenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide: Similar structure but with a methoxyanilino group.
Uniqueness
The presence of the fluoroanilino group in (E)-4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide may confer unique properties such as increased lipophilicity, enhanced binding affinity, and improved metabolic stability compared to its analogs.
Properties
IUPAC Name |
(2E)-4-(2,4-dichlorophenyl)-N-(2-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2FN4S/c18-10-5-6-11(12(19)7-10)16-9-25-17(22-16)15(8-21)24-23-14-4-2-1-3-13(14)20/h1-7,9,23H/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQBNIOMQWPQQX-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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